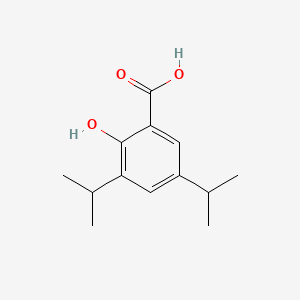

3,5-Diisopropylsalicylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFUYOGWFZSHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062257 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-21-6 | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diisopropylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diisopropylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIISOPROPYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Diisopropylsalicylic acid CAS number

An In-depth Technical Guide to 3,5-Diisopropylsalicylic Acid

CAS Number: 2215-21-6

Abstract

This technical guide provides a comprehensive overview of this compound (DIPS), a substituted derivative of salicylic acid. Identified by the CAS Number 2215-21-6, this compound is of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.[1][2][3][4][5][6] This document delineates its chemical identity, physicochemical properties, established synthesis protocols, and key applications. Particular emphasis is placed on its role as a versatile ligand in coordination chemistry and its potential as a precursor for pharmacologically active molecules. Safety, handling, and spectroscopic data are also detailed to provide a complete resource for laboratory professionals.

Chemical Identity and Properties

Nomenclature and Identifiers

Correctly identifying a chemical compound is the foundation of scientific research. This compound is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification in databases and literature.

-

IUPAC Name : 2-Hydroxy-3,5-di(propan-2-yl)benzoic acid[7]

-

Synonyms : 3,5-Diisopropyl-2-hydroxybenzoic acid, 2-Hydroxy-3,5-diisopropylbenzoic acid, DIPS[1][5][7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its solubility, reactivity, and suitability for various applications. The two isopropyl groups on the salicylic acid backbone significantly influence its lipophilicity and steric profile compared to the parent molecule.

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [1][2][6][7] |

| Appearance | Beige to grey crystalline powder | [1][4] |

| Melting Point | 112-116 °C | [2][4] |

| Boiling Point | 324.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents; relatively insoluble in water | [1][4][5] |

| pKa | 3.21 ± 0.14 (Predicted) | [1] |

| LogP | 3.33720 | [2] |

Synthesis and Manufacturing

Synthetic Pathway: Friedel-Crafts Alkylation

The most common and direct synthesis of this compound involves the Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction utilizes an isopropyl source, typically isopropanol, and a strong acid catalyst.

Causality of Experimental Choices:

-

Reactant Choice : Salicylic acid is the readily available starting backbone. Isopropanol serves as the alkylating agent, which, in the presence of a strong acid, generates the isopropyl carbocation electrophile.

-

Catalyst : Concentrated sulfuric acid is a crucial component. It serves two purposes: it protonates the isopropanol to facilitate the formation of the carbocation, and it acts as a dehydrating agent, driving the equilibrium towards the products.

-

Temperature Control : The reaction is typically conducted at a moderately elevated temperature (e.g., 70°C) to provide sufficient activation energy for the substitution to occur at a reasonable rate.[8][9][10] However, excessively high temperatures can lead to unwanted side products and decomposition.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.[9][11]

-

Reaction Setup : To a reaction vessel, add salicylic acid (0.67 mol) and isopropanol (1.33 mol).

-

Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (3.3 mol). Causality: The slow addition is necessary to control the exothermic reaction.

-

Heating : Heat the mixture to 70°C and maintain this temperature for approximately 6 hours.[9] Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice. This will cause the crude product to precipitate.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.[11] The final product should be a beige or grey crystalline powder with a melting point of 113-116°C.[9]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The data below are consistent with the structure of this compound.

| Analysis Type | Key Features and Observations |

| ¹H NMR | Signals corresponding to aromatic protons, isopropyl methine protons (septet), and isopropyl methyl protons (doublet). The hydroxyl and carboxylic acid protons will also be present, often as broad singlets.[7] |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (including those attached to the hydroxyl and isopropyl groups), and the sp³ hybridized carbons of the isopropyl groups.[12] |

| FT-IR | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1670 cm⁻¹), and C-H stretches from the aromatic and isopropyl groups.[7][13] |

| Mass Spec (GC-MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight (222.28 g/mol ) and characteristic fragmentation patterns.[7] |

Applications in Research and Drug Development

The unique structure of this compound, combining a carboxylic acid, a phenol, and bulky lipophilic groups, makes it a valuable molecule in several scientific domains.

Caption: Key application areas of this compound.

Ligand for Metal Complexes

This compound is frequently used as a starting reagent for the synthesis of metal carboxylate complexes, particularly with zinc(II), cadmium(II), and copper(II).[4] The molecule can coordinate with metal ions through its carboxylate group, and its bulky isopropyl groups can influence the resulting complex's geometry and solubility. In its complexes with copper(II), it has been shown to act as an OH-inactivating ligand.[4]

Intermediate in Organic Synthesis

This compound serves as a valuable precursor for other molecules. For instance, it can be used to prepare 2,4-Diisopropyl-phenol through thermal decarboxylation at high temperatures (around 200°C).[4]

Potential Biological and Pharmacological Activity

As a derivative of salicylic acid, DIPS has been investigated for its biological properties. It has been reported to be an effective anti-inflammatory agent.[2][14] Furthermore, some studies have shown that it can inhibit the growth of human cancer cells in vitro and is active against certain viruses.[5][14] These properties make it a compound of interest for further investigation in drug discovery and development.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Identification

-

Hazard Statements :

-

Pictograms : Irritant (Exclamation Mark)[7]

Handling and Storage Recommendations

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[1][15] Avoid breathing dust, fumes, or vapors.[1][15] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][15] Wash hands thoroughly after handling.[1]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Store locked up.[1]

First Aid Measures

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][15]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][15]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell.[15] Do not induce vomiting.[17]

Conclusion

This compound (CAS No. 2215-21-6) is a multifunctional chemical compound with established utility and future potential. Its straightforward synthesis from salicylic acid, combined with its unique physicochemical properties, makes it a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its documented anti-inflammatory and other biological activities underscore its importance as a scaffold for drug development professionals. This guide provides the core technical knowledge required for researchers and scientists to handle, utilize, and innovate with this important molecule safely and effectively.

References

-

3,5-DIISOPROPYLSALICYCLIC ACID 2215-21-6 wiki. (n.d.). Retrieved from [Link]

-

This compound - CAS:2215-21-6 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

-

This compound | C13H18O3 | CID 30543 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

-

This compound | Elex Biotech LLC. (n.d.). Retrieved from [Link]

-

Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

(PDF) 2-Hydroxy-3,5-diisopropylbenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

- CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents. (n.d.).

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. (n.d.). Retrieved from [Link]

-

Green Drug Delivery: Spray-dried solid amorphous dispersions with a cellulosic exicpient. (n.d.). Retrieved from [Link]

-

This compound - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem. (n.d.). Retrieved from [Link]

-

Salicylic acid, 3,5-diiodo - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound - CAS:2215-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 2215-21-6 [chemicalbook.com]

- 5. CAS 2215-21-6: this compound | CymitQuimica [cymitquimica.com]

- 6. 3,5-ジイソプロピル-2-ヒドロキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,5-Dinitrosalicylic acid(609-99-4) 13C NMR [m.chemicalbook.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. This compound | Elex Biotech LLC [elexbiotech.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

3,5-Diisopropylsalicylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3,5-Diisopropylsalicylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound (3,5-DIPSA). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes key data with practical, field-proven insights into its characterization and handling.

Introduction and Significance

This compound, a derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring bulky isopropyl groups at the 3 and 5 positions of the benzene ring, imparts unique steric and electronic properties that influence its biological activity and physical behavior. It is recognized for its anti-inflammatory and analgesic properties and serves as a critical starting reagent and ligand in the synthesis of various coordination complexes, including those with copper(II), zinc(II), and cadmium(II)[1][2][3]. Understanding its fundamental physical properties is paramount for its effective purification, formulation, and application in drug development and chemical synthesis.

Chemical Identity and Structure

-

IUPAC Name: 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[4]

-

Synonyms: 3,5-DIPSA, 2-Hydroxy-3,5-diisopropylbenzoic acid, 3,5-Diisopropyl-2-hydroxybenzoic acid[1][2][4]

The structural arrangement, with a carboxylic acid and a hydroxyl group ortho to each other, allows for intramolecular hydrogen bonding, which significantly influences its acidity, solubility, and melting point.

Core Physical and Chemical Properties

The physical characteristics of 3,5-DIPSA are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Appearance | White to off-white, beige, or grey crystalline solid. | [1][3][5][6] |

| Melting Point | 112-116 °C (Lit. value: 113-115 °C) | [1][2] |

| Boiling Point | ~303 - 324.5 °C (Estimate at 760 mmHg) | [1][2] |

| Acid Dissociation Constant (pKa) | ~3.21 (Predicted) | [2][5] |

| Octanol-Water Partition Coeff. (LogP) | 3.34 (Predicted) | [1] |

| Vapor Pressure | 0.0001 mmHg at 25°C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug delivery and reaction chemistry. Due to its significant nonpolar character imparted by the two isopropyl groups, 3,5-DIPSA exhibits poor aqueous solubility but is readily soluble in many organic solvents.[2][6]

| Solvent | Solubility | Rationale and Application |

| Water | Relatively Insoluble | The hydrophobic nature of the di-isopropyl substituted ring dominates over the polar hydroxyl and carboxyl groups. |

| Ethanol, Acetone | Soluble | These polar aprotic and protic solvents can effectively solvate both the polar and nonpolar regions of the molecule. Useful for stock solutions and reaction media. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent, ideal for creating concentrated stock solutions for biological assays. |

| Chloroform, Benzene | Practically Insoluble | Limited solubility in nonpolar solvents despite the molecule's overall hydrophobicity.[7] |

Experimental Protocols for Property Determination

The following section details standardized methodologies for the accurate determination of key physical properties. The rationale behind procedural choices is explained to ensure robust and reproducible results.

Purification by Recrystallization: A Prerequisite for Accuracy

Expertise & Experience: The accuracy of all physical property measurements is contingent on the purity of the sample. Trace impurities can depress the melting point, alter solubility, and skew spectral data. Recrystallization is the gold-standard technique for purifying solid organic compounds. The choice of solvent is critical: the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

Protocol:

-

Solvent Selection: Empirically test solvents. A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude 3,5-DIPSA in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.

-

Crystallization: To the hot filtrate, add water dropwise until the solution becomes faintly turbid, indicating saturation.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adsorbed impurities. Dry the crystals under vacuum to a constant weight.

Caption: Workflow for the purification of 3,5-DIPSA.

Melting Point Determination

Trustworthiness: A sharp melting point range (typically < 1°C) is a strong indicator of high purity. This protocol describes the use of a standard digital melting point apparatus.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried, purified 3,5-DIPSA.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~113 °C).

-

Refined Measurement: Once within 15-20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min. This slow rate is essential for accurately observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Recording: Record the temperatures at which melting begins and ends. Report the result as a range.

pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa is a measure of a molecule's acidity. For a carboxylic acid like 3,5-DIPSA, this value is crucial for understanding its ionization state at different physiological pH levels, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration provides a reliable method for its determination.

Protocol:

-

Solution Preparation: Accurately weigh a sample of pure 3,5-DIPSA and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the pH where the volume of added base is half of that required to reach the equivalence point.

Caption: The impact of sample purity on physical property data.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3,5-DIPSA post-synthesis or purification requires spectroscopic analysis.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure. Expect to see characteristic signals for the aromatic protons, the isopropyl methine (septet) and methyl (doublet) protons, and exchangeable signals for the hydroxyl and carboxylic acid protons.

-

IR (Infrared) Spectroscopy: Used to identify functional groups. Key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch from the phenol (~3400-3600 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹), and C-H stretches from the alkyl groups (~2850-3000 cm⁻¹).[4]

-

Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak [M]+ or related ions (e.g., [M-H]⁻) corresponding to the molecular weight of 222.28 g/mol .[4]

Safety, Handling, and Storage

Authoritative Grounding: As a laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[4][5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C for long-term stability.[2][3][8]

References

-

Mol-Instincts. (n.d.). This compound 2215-21-6 wiki. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Elex Biotech LLC. (n.d.). This compound. Retrieved from [Link]

- Merck Index. (n.d.). 3,5-Diiodosalicylic Acid.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 2215-21-6 [chemicalbook.com]

- 4. This compound | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 2215-21-6: this compound | CymitQuimica [cymitquimica.com]

- 7. 3,5-Diiodosalicylic Acid [drugfuture.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to 3,5-Diisopropylsalicylic Acid: From Chemical Structure to Therapeutic Potential

Foreword: Unveiling the Potential of a Substituted Salicylate

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration of 3,5-Diisopropylsalicylic acid. As a lipophilic derivative of the well-established salicylic acid scaffold, this molecule presents a unique profile of chemical properties and biological activities. Our journey will traverse its fundamental chemical structure, delve into its mechanistic intricacies, and illuminate its potential as a therapeutic agent. This document is designed not as a rigid protocol, but as a foundational resource to inspire and guide your research endeavors in the ever-evolving landscape of medicinal chemistry and pharmacology.

Molecular Architecture and Physicochemical Landscape

This compound, a substituted aromatic carboxylic acid, is characterized by a benzene ring functionalized with a carboxylic acid group and a hydroxyl group at positions 1 and 2, respectively. The defining feature of this molecule is the presence of two isopropyl groups at positions 3 and 5 of the aromatic ring.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes COOH_C [label="C", pos="0,3!"]; COOH_O1 [label="O", pos="-0.8,3.8!"]; COOH_O2 [label="OH", pos="0.8,3.8!"]; OH [label="OH", pos="-2.1,-1.2!"]; iso_C1 [label="C", pos="-1.7,-3.5!"]; iso_C1_H [label="H", pos="-1.7,-4!"]; iso_C1_C1 [label="CH3", pos="-2.8,-3!"]; iso_C1_C2 [label="CH3", pos="-2.8,-4!"]; iso_C2 [label="C", pos="1.7,-3.5!"]; iso_C2_H [label="H", pos="1.7,-4!"]; iso_C2_C1 [label="CH3", pos="2.8,-3!"]; iso_C2_C2 [label="CH3", pos="2.8,-4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; C2 -- OH; C3 -- iso_C1; iso_C1 -- iso_C1_H; iso_C1 -- iso_C1_C1; iso_C1 -- iso_C1_C2; C5 -- iso_C2; iso_C2 -- iso_C2_H; iso_C2 -- iso_C2_C1; iso_C2 -- iso_C2_C2;

// Aromatic ring double bonds C1 -- C6 [style=double, len=1.2]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; } END_DOT Figure 1: Chemical Structure of this compound.

The introduction of the bulky, non-polar isopropyl groups significantly influences the molecule's physicochemical properties, most notably its lipophilicity. This increased lipophilicity is a critical factor that dictates its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | |

| Molecular Weight | 222.28 g/mol | |

| Appearance | Beige to grey crystalline powder | |

| Melting Point | 113-115 °C | |

| Solubility | Soluble in organic solvents | |

| pKa | 3.21 ± 0.14 (Predicted) |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of salicylic acid. The following protocol provides a general methodology for its preparation in a laboratory setting.

Synthesis Protocol: Alkylation of Salicylic Acid

Objective: To synthesize this compound via isopropylation of salicylic acid.

Materials:

-

Salicylic acid

-

Isopropanol

-

Concentrated sulfuric acid

-

Crushed ice

-

Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (0.67 mol) and isopropanol (1.33 mol).

-

Slowly and carefully add concentrated sulfuric acid (3.3 mol) to the mixture while stirring. Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 70°C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture over a generous amount of crushed ice to precipitate the crude product.

-

Filter the resulting solid mass and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain purified 2-hydroxy-3,5-diisopropylbenzoic acid. A yield of approximately 40% can be expected.[1]

Purification and Analysis: Ensuring Purity and Identity

Purity assessment and structural confirmation are paramount in drug discovery. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

2.2.1. HPLC Method for Purity Assessment

Suggested Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the protonation of the carboxylic acid group and improve peak shape.[2]

-

Gradient: A starting concentration of 50-60% acetonitrile, gradually increasing to 95-100% over 15-20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 300 nm for salicylic acid derivatives).

2.2.2. GC-MS for Structural Confirmation

GC-MS can be employed for the analysis of this compound, often after derivatization to increase its volatility.

General Procedure:

-

Derivatization: The carboxylic acid and hydroxyl groups can be derivatized, for example, by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

GC Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separation. A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) is typically used.

-

MS Detection: The mass spectrometer will provide a fragmentation pattern that can be used to confirm the molecular structure. Key fragments would be expected from the loss of a methyl group from the isopropyl substituent and the cleavage of the carboxylic acid group.

Mechanism of Action: A Multifaceted Inhibitor

The biological activity of salicylic acid and its derivatives is primarily attributed to their anti-inflammatory properties. The proposed mechanisms of action for this compound are likely to be similar, with the lipophilic isopropyl groups potentially enhancing its interaction with cellular targets.

// Edges Arachidonic_Acid -> COX1_2; COX1_2 -> Prostaglandins; Prostaglandins -> { rank=same; node [shape=plaintext, fontsize=9]; "Inflammation"; "Pain"; "Fever"; } [style=invis];

IKK -> NFkB_IkB [label="Phosphorylates & Inactivates IκB"]; NFkB_IkB -> NFkB [label="Releases NF-κB"]; NFkB -> NFkB_n [label="Translocation"]; NFkB_n -> DNA; DNA -> Inflammatory_Genes;

DIPS -> COX1_2 [label="Inhibition", color="#EA4335", style=bold]; DIPS -> IKK [label="Inhibition", color="#EA4335", style=bold]; } END_DOT Figure 2: Potential Anti-Inflammatory Mechanisms of this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While direct studies on the COX-1/COX-2 selectivity of this compound are lacking, the lipophilic nature of the isopropyl groups may favor binding to the hydrophobic channel of the COX active site. Some studies suggest that certain salicylic acid metabolites, rather than the parent compound, are responsible for COX-2 inhibition.[4]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory mediators. Salicylates have been shown to inhibit the activation of NF-κB, potentially by inhibiting the activity of the IKK complex.[5][6][7][8] The increased lipophilicity of this compound could facilitate its entry into cells and enhance its interaction with intracellular signaling components like IKK.

The Role of Copper Complexes

There is evidence that this compound can form complexes with copper(II) ions.[9][10][11] These copper complexes have been investigated for their biological activities, including potential antitumor and anti-inflammatory effects.[1][12][13][14][15][16] It has been proposed that copper complexes of salicylates may act as superoxide dismutase (SOD) mimetics, helping to scavenge reactive oxygen species (ROS) that contribute to inflammation and tissue damage.[13] Furthermore, some studies suggest that these complexes may be more potent than the parent drug.[1][17] The formation of such complexes in vivo could be a contributing factor to the overall pharmacological profile of this compound. One study proposed that this compound acts as an "*OH-inactivating ligand" when complexed with copper, suggesting a role in mitigating hydroxyl radical-induced damage.[9][10][18]

Structure-Activity Relationship (SAR): The Significance of Isopropyl Groups

The chemical structure of a molecule is intrinsically linked to its biological activity. For salicylic acid derivatives, substitutions on the aromatic ring can significantly alter their potency and selectivity.

-

Lipophilicity and Membrane Permeability: The two isopropyl groups at positions 3 and 5 dramatically increase the lipophilicity of the salicylic acid backbone. This is expected to enhance its ability to cross cell membranes and access intracellular targets, such as COX enzymes and components of the NF-κB signaling pathway.

-

Steric Hindrance: The bulky isopropyl groups may influence the binding orientation of the molecule within the active site of its target enzymes. This could potentially lead to altered selectivity for COX-1 versus COX-2 compared to unsubstituted salicylic acid.

-

Electronic Effects: While isopropyl groups are generally considered to be weakly electron-donating, their presence can subtly influence the acidity of the carboxylic acid and phenolic hydroxyl groups, which may affect binding interactions.

Studies on other substituted salicylic acids have shown that the introduction of bulky, lipophilic groups at the 5-position can enhance anti-inflammatory activity.[5] This provides a rationale for the potential of this compound as a potent anti-inflammatory agent.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for this compound is not available, we can infer potential properties and challenges based on its structure and the behavior of other lipophilic salicylic acid derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The increased lipophilicity of this compound may lead to enhanced oral absorption compared to salicylic acid. However, its poor aqueous solubility could be a limiting factor.

-

Distribution: Due to its lipophilic nature, the compound is likely to have a larger volume of distribution and may accumulate in fatty tissues. It is also expected to be highly protein-bound in the plasma.

-

Metabolism: Like other salicylates, this compound is expected to be metabolized in the liver, primarily through conjugation with glycine and glucuronic acid. The isopropyl groups may also undergo oxidative metabolism.

-

Excretion: The metabolites are anticipated to be excreted primarily through the kidneys.

Drug Development Challenges and Strategies

The development of this compound as a therapeutic agent would likely face challenges common to lipophilic drugs.

-

Poor Aqueous Solubility: This can lead to low bioavailability and difficulties in formulation. Strategies to overcome this include the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or the formation of more soluble salts or co-crystals.

-

Potential for Off-Target Effects: The increased lipophilicity could lead to non-specific binding to other cellular components, potentially causing off-target effects and toxicity.

-

Gastric Irritation: A common side effect of NSAIDs, including salicylic acid, is gastric irritation. While the increased lipophilicity might alter this profile, it would need to be carefully evaluated in preclinical toxicology studies.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Anti-inflammatory Assays

6.1.1. Protein Denaturation Inhibition Assay

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

Protocol:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Add 2 mL of varying concentrations of this compound (e.g., 10-1000 µg/mL) to the reaction mixture. A control group should receive the vehicle alone.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Heat the mixtures at 70°C for 5 minutes to induce denaturation.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Models

While no in vivo data for this compound has been found, standard animal models can be used to evaluate its efficacy.

6.2.1. Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used acute inflammation model to screen for anti-inflammatory drugs.

Protocol:

-

Acclimatize male Wistar rats for at least one week.

-

Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, derivative of salicylic acid. Its enhanced lipophilicity suggests the potential for improved potency and a distinct pharmacokinetic profile. However, a significant amount of research is still required to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Comprehensive in vitro and in vivo studies to confirm its anti-inflammatory, analgesic, and potential anti-cancer activities.

-

Detailed mechanistic studies to determine its selectivity for COX-1 and COX-2 and to further explore its effects on the NF-κB signaling pathway.

-

Pharmacokinetic and toxicological profiling to assess its ADME properties and safety profile.

-

Exploration of its copper complexes as potential therapeutic agents with enhanced activity.

-

Formulation development studies to address its poor aqueous solubility and improve its bioavailability.

This guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring the full potential of this compound. The path from a promising molecule to a clinically approved drug is long and challenging, but with rigorous scientific investigation, the therapeutic value of this intriguing compound may one day be realized.

References

Sources

- 1. Copper salicylate complex: thermoregulatory and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper(II) interaction with this compound (Dips): new insights on its role as a potential *OH inactivating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 2215-21-6 [chemicalbook.com]

- 12. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salicylate •Phenanthroline copper (II) complex induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antiinflammatory effects of some copper complexes. | Semantic Scholar [semanticscholar.org]

- 18. Copper--ligand interactions and the physiological free radical processes. Part 3. Influence of histidine, salicylic acid and anthranilic acid on copper-driven Fenton chemistry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Diisopropylsalicylic acid synthesis route from salicylic acid

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylsalicylic Acid from Salicylic Acid

Introduction

This compound (3,5-DIPSA) is a synthetic derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The addition of two isopropyl groups to the aromatic ring significantly enhances its lipophilicity, which can alter its biological properties and potential therapeutic applications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a common and reliable synthesis route for 3,5-DIPSA starting from salicylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss process validation and characterization, grounding our discussion in established chemical principles.

The Core Chemistry: Friedel-Crafts Alkylation of Salicylic Acid

The synthesis of this compound from salicylic acid is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the introduction of alkyl groups onto an aromatic ring. In this specific case, salicylic acid is reacted with an isopropylating agent, such as isopropanol or propene, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid ring play a crucial role in directing the incoming isopropyl groups. The hydroxyl group is a strong activating group and an ortho, para-director, meaning it increases the electron density at positions 3, 5, and to a lesser extent, the para position (which is already occupied by the carboxyl group). The carboxyl group, on the other hand, is a deactivating group and a meta-director. The powerful activating and directing effect of the hydroxyl group dominates, guiding the two isopropyl groups to the ortho and para positions relative to it, which correspond to positions 3 and 5 on the salicylic acid ring.

Caption: Regioselectivity in the Friedel-Crafts alkylation of salicylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of salicylic acid.[1][2]

Materials and Equipment:

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Dropping funnel

-

Beaker (1 L)

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Salicylic Acid (reagent grade)

-

Isopropanol (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add salicylic acid.

-

Reagent Addition: Slowly add concentrated sulfuric acid to the flask while stirring. The mixture will heat up; ensure the addition is controlled to manage the exotherm.

-

Addition of Alkylating Agent: Once the salicylic acid is dissolved, begin the dropwise addition of isopropanol from a dropping funnel.

-

Reaction: After the addition is complete, heat the mixture to 70-80°C using a heating mantle. Maintain this temperature and continue stirring for approximately 1-6 hours.[1][2]

-

Workup: After the reaction period, cool the flask to room temperature. In a separate 1 L beaker, prepare a slurry of crushed ice and water.

-

Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously. A solid precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio (Salicylic Acid = 1) | Quantity (for 0.1 mol scale) | Notes |

| Salicylic Acid | 1 | 13.8 g | Starting material |

| Isopropanol | 2 | 12.0 g (approx. 15.3 mL) | Alkylating agent |

| Conc. Sulfuric Acid | ~3.3 | ~25 mL | Catalyst and solvent |

| Reaction Temperature | N/A | 70-80°C | Optimal for alkylation |

| Reaction Time | N/A | 1-6 hours | Monitor for completion |

| Expected Yield | N/A | 40-50% | Varies with conditions[1][2] |

Process Validation and Characterization

A robust protocol is a self-validating one. The successful synthesis of 3,5-DIPSA can be confirmed through several analytical techniques.

-

Melting Point: The purified product should have a sharp melting point. Reported values are in the range of 118-120°C (391-393 K).[2] A broad melting range would indicate impurities.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum is definitive. Expect to see characteristic peaks for the aromatic protons, the isopropyl methine protons (a septet), and the isopropyl methyl protons (a doublet). The hydroxyl and carboxylic acid protons will also be present, often as broad singlets.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carboxyl carbon, and the two different carbons of the isopropyl groups.

-

IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretch from the carboxylic acid group (around 1650-1700 cm⁻¹) and a broad O-H stretch from both the hydroxyl and carboxylic acid groups (around 2500-3300 cm⁻¹).

-

Potential Side Reactions and Troubleshooting:

The primary challenge in Friedel-Crafts alkylation is the potential for polyalkylation and isomer formation. However, in this specific synthesis, the strong directing effects of the -OH group heavily favor the 3,5-disubstituted product.

-

Incomplete Reaction: If the yield is low, the reaction time or temperature may have been insufficient. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

-

Sulfonation: At higher temperatures, sulfonation of the aromatic ring can occur as a side reaction. Maintaining the recommended temperature range is critical.

-

Purification Issues: If the product is difficult to purify, it may be contaminated with mono-alkylated salicylic acid or other isomers. Multiple recrystallizations may be necessary.

Caption: Reaction pathway showing the desired product and potential side products.

Safety Precautions

This synthesis involves hazardous materials and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Handle with extreme care. When preparing the ice-water bath for workup, always add the acid to the water, never the other way around, to control the exothermic reaction.

-

Isopropanol: A flammable liquid. Keep away from ignition sources.

-

General Handling: Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals used.

Conclusion

The synthesis of this compound from salicylic acid via Friedel-Crafts alkylation is a straightforward and effective method for accessing this valuable compound. By understanding the reaction mechanism, carefully controlling the reaction conditions, and employing proper purification and characterization techniques, researchers can reliably produce high-purity 3,5-DIPSA for further investigation and application in drug development and other scientific fields.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

-

Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available at: [Link]

-

Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255–o4257. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.

Sources

Alkylation of salicylic acid to 3,5-diisopropylsalicylic acid

An In-depth Technical Guide to the Alkylation of Salicylic Acid to 3,5-Diisopropylsalicylic Acid

Foreword: Strategic Synthesis of a Key Intermediate

This compound (3,5-DIPSA) is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various compounds, including pharmaceuticals and metal complexes for catalytic applications.[1] Its structure, featuring bulky isopropyl groups flanking the hydroxyl and carboxyl functionalities, imparts unique steric and electronic properties that are leveraged in more complex molecular architectures.

The predominant method for its synthesis is the direct alkylation of salicylic acid, a classic example of a Friedel-Crafts reaction.[2][3] This guide provides a comprehensive exploration of this synthesis, grounded in established chemical principles and supported by practical, field-proven protocols. We will dissect the reaction mechanism, detail a robust experimental procedure, and outline the necessary purification and characterization steps, offering a complete framework for its successful laboratory-scale production.

The Underlying Chemistry: A Mechanistic Deep Dive into Friedel-Crafts Alkylation

The synthesis of this compound from salicylic acid is a textbook electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation.[4][5] The reaction's success hinges on the generation of a potent electrophile that can overcome the electron-withdrawing effect of the carboxyl group and react at the positions activated by the hydroxyl group.

Pillar 1: Generation of the Electrophile The alkylating agent, typically isopropanol (or propene), does not spontaneously act as an electrophile. A strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄), is required to generate the highly reactive isopropyl carbocation.[2][3][5]

-

Protonation: The sulfuric acid protonates the hydroxyl group of isopropanol, transforming it into a good leaving group (water).

-

Carbocation Formation: The protonated isopropanol loses a molecule of water to form a secondary isopropyl carbocation ((CH₃)₂CH⁺). This carbocation is the key electrophile that will attack the aromatic ring.

Pillar 2: Electrophilic Attack and Directing Group Effects The salicylic acid ring possesses two directing groups: the hydroxyl (-OH) group and the carboxyl (-COOH) group. Their influence on the incoming electrophile is critical:

-

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the positions ortho (C3) and para (C5) to it electron-rich and thus highly susceptible to electrophilic attack.

-

Carboxyl Group (-COOH): A deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive.

The activating, ortho, para-directing effect of the hydroxyl group is dominant. Consequently, the isopropyl carbocations will preferentially attack the C3 and C5 positions, leading to the desired 3,5-disubstituted product.

Pillar 3: Re-aromatization After the carbocation attacks the ring, a resonance-stabilized intermediate (a sigma complex) is formed, and the ring temporarily loses its aromaticity.[5] A base (such as HSO₄⁻ or a water molecule) then abstracts a proton from the carbon atom where the isopropyl group has attached. This restores the stable aromatic system and regenerates the acid catalyst, completing the catalytic cycle.

Detailed Experimental Protocol: A Self-Validating System

This protocol synthesizes information from multiple established sources to provide a reliable method for the synthesis of this compound.[6][7][8] The causality behind each step is explained to ensure a deep understanding of the process.

Materials & Reagents:

-

Salicylic Acid (C₇H₆O₃)

-

Isopropanol (C₃H₈O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Crushed Ice / Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Addition funnel (optional, for controlled addition of isopropanol)

-

Beaker for quenching

-

Büchner funnel and flask for vacuum filtration

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 eq) and concentrated sulfuric acid (approx. 3.0-3.5 eq). The sulfuric acid acts as both the catalyst and the solvent in many published procedures.[6][7] Causality: Using excess sulfuric acid ensures a sufficiently acidic medium to efficiently generate the isopropyl carbocation and drive the reaction forward.

-

Addition of Alkylating Agent: While stirring the mixture, slowly add isopropanol (2.0 eq). The reaction is exothermic; controlled addition is recommended to manage the temperature. Causality: A 2:1 molar ratio of isopropanol to salicylic acid is used to ensure complete disubstitution at the 3 and 5 positions.

-

Reaction Conditions: Heat the resulting mixture to approximately 70-75°C.[6][7] Maintain this temperature with vigorous stirring for 1 to 6 hours.[6][8] Reaction progress can be monitored using Thin Layer Chromatography (TLC). Causality: This temperature range provides sufficient thermal energy to overcome the activation energy barrier without causing significant decomposition or side reactions. The extended reaction time ensures high conversion.

-

Quenching: After the reaction is complete, allow the mixture to cool to near room temperature. Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.[8] A solid precipitate will form. Causality: Quenching in ice water serves two purposes: it stops the reaction immediately and precipitates the organic product, which has low solubility in water, while the sulfuric acid and any unreacted isopropanol remain in the aqueous phase.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Causality: This step isolates the crude 3,5-DIPSA and removes residual sulfuric acid and other water-soluble impurities.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or an acetone-water mixture.[8][9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of pure this compound is in the range of 113-116°C.[1][6][7]

Data Presentation: Summary of Reaction Parameters

The following table summarizes conditions reported in the literature, providing a comparative overview for process optimization.

| Parameter | Value | Source | Rationale |

| Alkylating Agent | Isopropanol | [6][7][8] | Readily available, effective carbocation precursor. |

| Catalyst | Conc. Sulfuric Acid | [6][7][8] | Strong proton source, acts as a solvent. |

| Molar Ratio | 1:2 (Salicylic Acid:Isopropanol) | [6][8] | Stoichiometry for disubstitution. |

| Temperature | 70°C | [6][7] | Optimal balance between reaction rate and side-product formation. |

| Reaction Time | 1 - 6 hours | [6][8] | Sufficient time for high conversion. |

| Reported Yield | ~40-50% | [6][7][8] | Typical yield for this type of electrophilic aromatic substitution. |

Visualization of Experimental Workflows

Diagrams provide a clear, at-a-glance understanding of the process flow, from initial setup to the final purified product.

Caption: High-level workflow for the synthesis of crude this compound.

Caption: Step-by-step workflow for the purification of 3,5-DIPSA via recrystallization.

Product Characterization and Safety

Analytical Confirmation: To validate the identity and purity of the final product, the following analytical techniques are essential:

-

Melting Point Analysis: A sharp melting point within the literature range (113-116°C) is a strong indicator of purity.[1][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure, showing characteristic peaks for the isopropyl groups and the aromatic protons.

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H (both alcohol and carboxylic acid), C=O, and aromatic C-H bonds.

-

Elemental Analysis: Confirms the empirical formula (C₁₃H₁₈O₃) by determining the percentage composition of C and H.[8]

Safety and Hazard Management:

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

-

General Precautions: The reaction should be conducted in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Always add acid to water (or ice) slowly, never the other way around, to control the exothermic dilution process.

References

-

Feilden, A. D. (1997). Alkylation of Salicylic Acids. University of York. Retrieved from [Link]

-

Chidambaram, M. V., et al. (n.d.). Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. ElectronicsAndBooks. Retrieved from [Link]

-

LookChem. (n.d.). This compound 2215-21-6 wiki. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl salicylate. Retrieved from [Link]

-

White Rose eTheses Online. (2016, November 9). Alkylation of salicylic acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2004041766A1 - Method for the alkylation of salicylic acid.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). US7045654B2 - Method for the alkylation of salicylic acid.

-

Patsnap. (2006, May 16). Method for the alkylation of salicylic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E62, o4255–o4257. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

Sources

- 1. This compound | 2215-21-6 [chemicalbook.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Alkylation of salicylic acids. - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

3,5-Diisopropylsalicylic acid molecular weight

An In-Depth Technical Guide to 3,5-Diisopropylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3,5-DIPS) is a substituted derivative of salicylic acid characterized by the presence of two isopropyl groups on its aromatic ring. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and modulating its biological activity compared to its parent compound. With a molecular weight of 222.28 g/mol , this compound serves as a critical intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science.[1][2] Its primary utility stems from its potent ability to act as a chelating agent for various metal ions, particularly copper, which underpins its role in studying and mitigating oxidative stress. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications, offering a technical resource for professionals in research and development.

Core Physicochemical Properties

This compound is an organic compound that typically appears as a beige to grey or white crystalline solid.[3][4][5] Its structure, featuring a carboxylic acid and a hydroxyl group, allows it to participate in a range of chemical reactions, including esterification and amidation.[5] The presence of the bulky, non-polar isopropyl groups renders it relatively insoluble in water but soluble in many organic solvents.[3][5]

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₃ | [1][3][6] |

| Molecular Weight | 222.28 g/mol | [1][2][7][8] |

| Monoisotopic Mass | 222.125594432 Da | [1][3] |

| IUPAC Name | 2-hydroxy-3,5-di(propan-2-yl)benzoic acid | [1] |

| CAS Number | 2215-21-6 | [3][4][6] |

| Appearance | Beige to grey crystalline powder | [3][4] |

| Melting Point | 113-115 °C | [4] |

| Boiling Point | 324.5 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents; relatively insoluble in water | [3][5] |

| pKa (Predicted) | 3.21 ± 0.14 | [3] |

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the direct alkylation of salicylic acid. This reaction is a classic example of a Friedel-Crafts alkylation on a highly activated aromatic ring.

Causality of Experimental Choices

The selection of isopropanol as the alkylating agent and concentrated sulfuric acid as the catalyst is deliberate. Sulfuric acid serves a dual purpose: it protonates the isopropanol to generate the isopropyl carbocation (the electrophile) and acts as a dehydrating agent, driving the equilibrium towards the products. The reaction temperature is maintained at 70°C to provide sufficient activation energy without promoting undesirable side reactions or decomposition, leading to yields of approximately 40%.[7][9]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the alkylation of salicylic acid.[7][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (0.67 mol) and isopropanol (1.33 mol).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3.3 mol) to the mixture while stirring. The addition is exothermic and should be controlled.

-

Reaction: Heat the mixture to 70°C and maintain this temperature for six hours with continuous stirring.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-3,5-diisopropylbenzoic acid.

-

Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (as described in Section 4.0). The expected melting point is in the range of 113-116°C.[9]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthesized 3,5-DIPS. A multi-technique approach ensures comprehensive validation.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl methine and methyl groups, and the acidic protons of the hydroxyl and carboxyl groups.[3][6]

-

Infrared (IR) Spectroscopy: IR analysis identifies the key functional groups. Expect to see strong absorptions corresponding to the O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxyl group.[3][6]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.[3][6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 3,5-DIPS and detecting any related impurities, such as unreacted salicylic acid or isomers.

-

Methodology Rationale: As an ionizable organic acid, the retention of 3,5-DIPS on a reverse-phase column is highly dependent on the mobile phase pH.[10] An acidic mobile phase (e.g., using acetic acid or trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring the compound is in its neutral, more retained form, which leads to better peak shape and reproducibility.[10]

-

Standard & Sample Preparation: Prepare a stock solution of 3,5-DIPS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare samples for analysis by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm or 314 nm).

-

Column Temperature: 30°C.

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of 3,5-DIPS as the percentage of the main peak area relative to the total area of all peaks.

Visualization of Analytical Workflow

Caption: Postulated mechanism of 3,5-DIPS as an antioxidant via metal chelation.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Information

| Category | GHS Information | Source(s) |

| Pictogram(s) | Warning | [1] |

| Hazard Statement(s) | H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statement(s) | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]* Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. Recommended storage is at room temperature. [8]

Conclusion

This compound is more than just a substituted phenol; it is a highly functionalized molecule with significant utility in scientific research. Its defined molecular weight and well-characterized properties make it a reliable starting material and analytical standard. Its capacity for metal chelation provides a powerful tool for investigating biological processes involving oxidative stress, while its role as a synthetic precursor continues to be valuable in the development of new materials and potential therapeutic agents. This guide has consolidated the essential technical information required by researchers to effectively and safely utilize this versatile compound.

References

-

This compound | C13H18O3 | CID 30543. (n.d.). PubChem. Retrieved January 27, 2025, from [Link]

-

Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. (n.d.). ElectronicsAndBooks. Retrieved January 27, 2025, from [Link]

-

Jhariya, A. N., Kumar, D., Parashar, A. K., Patel, M., & Nema, R. K. (2013). New Analytical Methods for Titrimetric and Spectrophotometric Analysis of Salicylic Acid Bulk Drug Sample. Current Research in Pharmaceutical Sciences, 3(3), 99-101. Available from: [Link]

-

Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent. Retrieved January 27, 2025, from [Link]

Sources

- 1. This compound | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-ジイソプロピル-2-ヒドロキシ安息香酸 - 3,5-ジイソプロピルサリチル酸 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2215-21-6 [chemicalbook.com]

- 5. CAS 2215-21-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - CAS:2215-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. agilent.com [agilent.com]

Spectroscopic Data for 3,5-Diisopropylsalicylic Acid: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Pharmaceutical Intermediate

Introduction

3,5-Diisopropylsalicylic acid, a substituted derivative of salicylic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and coordination complexes. Its biological activity and utility in drug development are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and understanding its chemical behavior. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its combination of a carboxylic acid, a hydroxyl group, an aromatic ring, and two isopropyl substituents, gives rise to a unique and informative set of spectroscopic data. Each functional group provides characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy